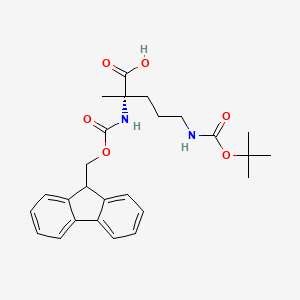

Fmoc-Alpha-Me-Orn(Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

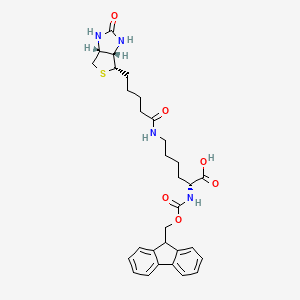

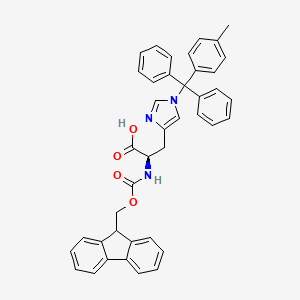

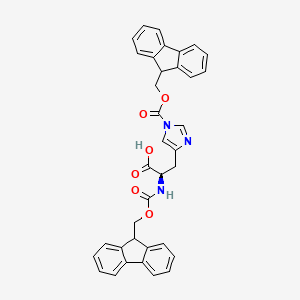

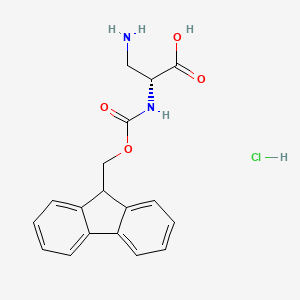

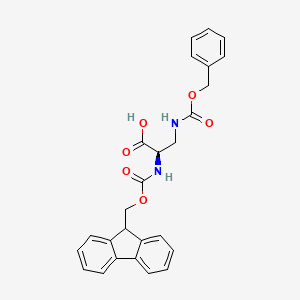

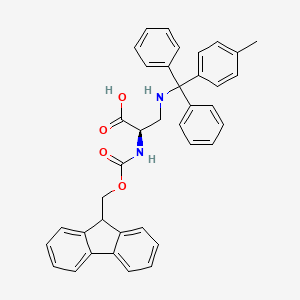

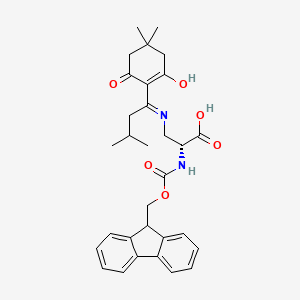

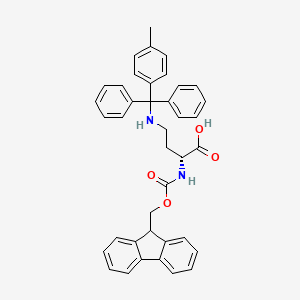

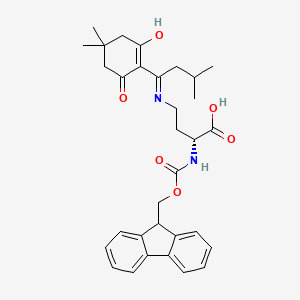

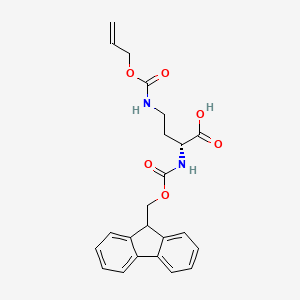

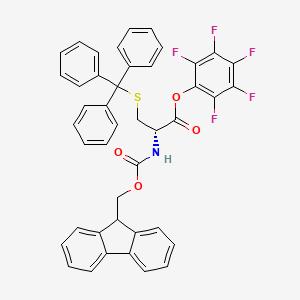

Fmoc-Alpha-Me-Orn(Boc)-OH, also known as Fmoc-α-methyl-ornithine-Boc-OH, is an amino acid derivative commonly used in peptide synthesis. It is a versatile building block for peptides and proteins due to its ability to form a variety of side chain conformations, which can be exploited to create a wide range of peptides and proteins with different properties. Fmoc-α-methyl-ornithine-Boc-OH has been widely used in the fields of peptide and protein synthesis, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS) Enhancements

The combination of Fmoc and Boc protecting groups, utilized in Solid-Phase Peptide Synthesis (SPPS), exemplifies a significant advancement in peptide synthesis methodologies. The use of a safety-catch linker, such as 2-Methoxy-4-methylsulfinylbenzyl Alcohol, allows for the stable incorporation of these protecting groups in peptide chains, mitigating common synthetic challenges like diketopiperazine formation, enabling on-resin cyclization, and facilitating on-resin disulfide bond formation without requiring unprotected side chains (Nandhini, Albericio, & de la Torre, 2022).

Development of Novel Reagents for Protecting Group Introduction

Research has led to the development of oxime carbonates as novel reagents for introducing Fmoc and Alloc protecting groups. These reagents stand out for their ability to deliver high yields of Fmoc/Alloc-amino acids with minimal contaminant formation, addressing the issue of side reactions common with other reagents. This innovation significantly enhances the efficiency of peptide synthesis processes (Khattab, Subirós‐Funosas, El‐Faham, & Albericio, 2010).

Facilitating Complex Peptide Synthesis

The synthetic versatility of Fmoc-Alpha-Me-Orn(Boc)-OH and similar compounds is further illustrated by their role in the synthesis of peptides with complex structures. For instance, the preparation of orthogonally protected building blocks enables the assembly of triantennary peptide glycoclusters on solid supports. This methodology significantly contributes to the field of glycobiology by simplifying the synthesis of glycoclusters, which mimic multivalent carbohydrate ligands (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).

Advances in Peptide Homologation

The chemical homologation of urethane-protected alpha-amino acids to their higher homologs showcases the utility of Fmoc/Boc-protected amino acids in expanding the scope of peptide chemistry. This approach, employing the Arndt-Eistert method with Fmoc-/Boc-alpha-amino acid fluorides, demonstrates a practical pathway to beta-amino acids, paving the way for the synthesis of peptides with novel properties (Ananda, Gopi, & Babu, 2000).

Enabling Peptidic Porphyrin Synthesis

The synthesis of Fmoc and Boc-protected pseudo meso-tetraarylporphyrin-based amino acids via sequential addition to cyanuric chloride represents an innovative application in photodynamic therapy. These compounds serve as new scaffolds for generating a diverse range of peptidic porphyrin derivatives, highlighting the role of Fmoc/Boc-protected amino acids in the development of novel therapeutic agents (Chaleix, Sol, & Krausz, 2011).

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGFTODLQPYAOF-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Alpha-Me-Orn(Boc)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.